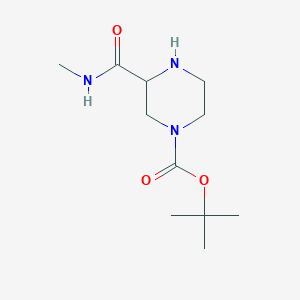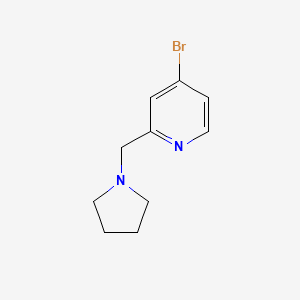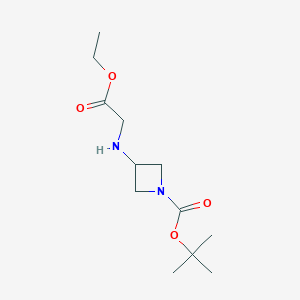
4-Amino-3-isobutoxybenzamide
Übersicht
Beschreibung
“4-Amino-3-isobutoxybenzamide” likely belongs to the class of compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring . Benzamides have applications in various fields including medicine and materials science .
Molecular Structure Analysis
The molecular structure of “4-Amino-3-isobutoxybenzamide” would consist of a benzene ring substituted with an amide group and an isobutoxy group . The exact structure and its properties would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions, including hydrolysis, reduction, and reactions with electrophiles . The specific reactions that “4-Amino-3-isobutoxybenzamide” can undergo would depend on the exact structure and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-3-isobutoxybenzamide” would depend on its exact structure. In general, amino acids are colorless, crystalline solids that are soluble in water and have high melting points . They can also exhibit zwitterionic and amphoteric properties .Wissenschaftliche Forschungsanwendungen
DNA Repair and Cellular Protection
Amino benzamides, such as 3-Aminobenzamide, have been studied for their role in DNA repair mechanisms and cellular protection. These compounds are known to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in the repair of single-strand DNA breaks. Inhibition of PARP has been shown to affect the repair processes within cells, leading to insights into the cellular response to DNA damage and the potential therapeutic applications of PARP inhibitors (Cleaver, Milam,& Morgan, 1985) These studies suggest that while PARP inhibitors can reduce DNA break frequencies at lower concentrations, higher doses may lead to increased break frequencies and nonspecific cellular effects due to toxicity.
Electropolymerization for Electrochemical Applications
Research on the electropolymerization of phenol and aniline derivatives, including compounds structurally related to 4-Amino-3-isobutoxybenzamide, has demonstrated their potential use in creating polymer films for electrochemical applications. These polymer films can be used as electrochemical transducers and have implications for the development of sensors, including immunosensors for diseases such as dengue. The process involves synthesizing, characterizing, and proposing mechanisms for the electropolymerization of these monomers, highlighting the versatility of amino benzamides in material science and sensor technology (Santos et al., 2019).
Cellular Effects and Apoptosis Modulation
Studies on 3-Aminobenzamide have also explored its effects on cytoskeleton and substrate adhesion, indicating its potential to interfere with UV-B ray-induced apoptosis in selected cell lines. This suggests that compounds in the amino benzamide class can have specific effects on cellular functions beyond DNA repair, including impacts on cell death pathways and cytoskeletal dynamics. The ability of these compounds to prevent apoptotic cell death through effects on cell adhesion properties offers a window into their broader biological activities and potential therapeutic applications (Malorni et al., 1995).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-amino-3-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7H,6,12H2,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBIQGNZXRTYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(2-methylpropoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl](/img/structure/B1401065.png)
![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)


![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)



![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1401080.png)
![Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate](/img/structure/B1401081.png)



